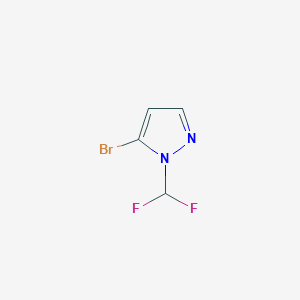

5-bromo-1-(difluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-3-1-2-8-9(3)4(6)7/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUIWJSESAMSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946823-04-6 | |

| Record name | 5-bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Halogenated Difluoromethylpyrazoles in Chemical Research

The pyrazole (B372694) ring itself is a versatile scaffold known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comnih.gov When combined, the halogen (in this case, bromine) and the difluoromethyl group on the pyrazole core create a multifunctional building block. The bromine atom at the 5-position serves as a valuable synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This strategic placement allows chemists to introduce diverse functional groups, expanding the chemical space accessible from a single intermediate. nih.gov

The growing popularity of fluorinated pyrazoles is evidenced by the exponential increase in related publications over the past three decades, highlighting the chemical community's recognition of their potential. globalresearchonline.net These compounds are key intermediates in the synthesis of high-value products for numerous sectors of the chemical industry. mdpi.com

Overview of Academic Research Trajectories for the Compound

Direct Bromination and Related Halogenation Strategies for Pyrazole Core Functionalization

The introduction of a bromine atom onto the pyrazole ring is a key step that can be achieved at various stages of the synthesis. The regioselectivity of this halogenation is a critical consideration.

Regioselective Bromination of 1-(difluoromethyl)-1H-pyrazole Precursors

The pyrazole ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the substituents it bears. The nitrogen atoms in the ring deactivate it compared to pyrrole, but it is still more reactive than benzene. In 1-substituted pyrazoles, the C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. imperial.ac.uk Consequently, the direct bromination of a 1-(difluoromethyl)-1H-pyrazole precursor would be expected to yield the 4-bromo isomer as the major product.

Achieving substitution at the C5 position, as required for this compound, necessitates alternative strategies. One such strategy involves a directed lithiation followed by quenching with an electrophilic bromine source. This approach has been successfully demonstrated for the regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles, where treatment with n-butyllithium followed by iodine exclusively yielded the 5-iodo derivative. nih.gov A similar mechanism, involving deprotonation at the C5 position by a strong base and subsequent reaction with a reagent like Br₂, could provide a viable route to the desired 5-bromo isomer.

Another powerful strategy to control regioselectivity is to construct the pyrazole ring with the bromine atom already in the desired position, which is discussed in section 2.2.

Application of Modern Brominating Reagents and Optimized Reaction Conditions

A variety of brominating agents are available for the functionalization of pyrazoles, each with its own reactivity profile and optimal conditions.

N-Bromosuccinimide (NBS): This reagent is widely used for the bromination of pyrazoles and their derivatives due to its mild nature and ease of handling. nih.govresearchgate.net It can be employed under various conditions, including photochemical activation or in the presence of a catalyst, to achieve bromination. nih.govresearchgate.net For instance, the bromination of pyrazole rings has been successfully achieved using NBS as the bromine source. researchgate.net

Dibromoisocyanuric acid (DBI): Reported to be a more potent brominating agent than NBS, DBI can effect bromination under mild conditions and often in shorter reaction times. Its high efficiency makes it a valuable tool for the halogenation of less reactive aromatic systems.

Phosphorus Oxybromide (POBr₃): This reagent is particularly useful for converting pyrazolones (which have a hydroxyl group on the ring) into bromopyrazoles. google.com This transformation is a key step in a multi-step synthesis starting from butynedioate derivatives.

Other Systems: Aerobic bromination using lithium bromide (LiBr) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) represents a modern, sustainable approach to halogenation. researchgate.net

The choice of reagent and conditions is crucial for achieving high yields and selectivity, as summarized in the table below.

| Reagent(s) | Substrate Type | Key Conditions | Product Type | Reference |

| N-Bromosuccinimide (NBS) | Pyrazolin-5-one | Photochemical, Chloroform | 4-Bromo- and 4,4-dibromopyrazolin-5-one | nih.gov |

| N-Bromosuccinimide (NBS) | Pyrazole | Not specified | Brominated Pyrazole | researchgate.net |

| Tribromooxyphosphorus (POBr₃) | Pyrazol-5-one | Acetonitrile, Reflux | 5-Bromopyrazole | google.com |

| LiBr, BF₃·Et₂O, O₂ | Heteroarenes | DMSO, Room Temp, 24h | Brominated Heteroarenes | researchgate.net |

| Dibromoisocyanuric acid (DBI) | Nitrobenzene | Conc. H₂SO₄, 20°C, 5 min | 3-Bromonitrobenzene |

Construction of the Pyrazole Ring System Incorporating Difluoromethyl and Bromo Moieties

Building the pyrazole ring from acyclic precursors is a fundamental and versatile approach that allows for the precise placement of substituents.

Cyclocondensation Approaches Involving Hydrazines and Carbonyl Compounds

The most classic method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov To synthesize this compound via this route, one would ideally react difluoromethylhydrazine with a bromo-substituted 1,3-dielectrophile.

However, a significant challenge with this approach is the reported instability of difluoromethylhydrazine, which complicates its isolation and use. acs.org This contrasts with trifluoromethylhydrazine, which can be generated in situ and used successfully in cyclization reactions. acs.org This instability necessitates alternative strategies, such as using a hydrazine precursor or introducing the difluoromethyl group after the pyrazole ring has been formed (see section 2.3).

A potential cyclocondensation pathway could involve the reaction of a stable hydrazine with a bromine-containing dicarbonyl compound, followed by N-difluoromethylation of the resulting 5-bromopyrazole.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.orgtandfonline.comnih.gov This approach has proven particularly effective for the synthesis of fluorinated pyrazoles. acs.org

A key development in this area is the use of difluoroacetohydrazonoyl bromides as precursors for difluoromethyl-containing 1,3-dipoles (nitrile imines). nih.govacs.org These nitrile imines, generated in situ, react with various dipolarophiles, such as alkynes and alkenes, in a [3+2] cycloaddition to form the pyrazole ring with excellent control over regioselectivity. nih.govacs.org

To synthesize this compound using this method, a bromo-substituted alkyne could be employed as the dipolarophile. The reaction would proceed as follows:

Generation of the difluoromethyl-substituted nitrile imine from difluoroacetohydrazonoyl bromide.

Regioselective [3+2] cycloaddition of the nitrile imine with a bromoalkyne.

This method offers a direct route to the target structure, incorporating both the difluoromethyl group at the N1 position and the bromine atom at the C5 position in a single ring-forming step. The reaction conditions for related syntheses are generally mild and provide good to excellent yields. acs.org

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield | Reference |

| Difluoroacetohydrazonoyl bromides | Ynones, Alkynoates, Ynamides | Not specified | Difluoromethyl-substituted pyrazoles | Good to Excellent | acs.org |

| Trifluoroacetonitrile imines | Chalcones | Not specified | Trifluoromethylated pyrazolines/pyrazoles | Excellent | acs.org |

Introduction of the Difluoromethyl Moiety via Advanced Synthetic Techniques

The incorporation of a difluoromethyl (CF₂H) group onto the nitrogen atom of a pyrazole ring is a critical step for which several advanced methods have been developed. The CF₂H group is of great interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov

Direct N-difluoromethylation of a pre-formed 5-bromopyrazole ring is a common strategy. A prevalent reagent for this transformation is chlorodifluoromethane (B1668795) (CHClF₂). The reaction involves the deprotonation of the pyrazole NH by a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on CHClF₂. This generates a difluorocarbene intermediate which then leads to the N-difluoromethylated product.

The regioselectivity of this alkylation (N1 vs. N2) is a key challenge that must be controlled through careful optimization of reaction parameters. A study on the N-alkylation of 3-iodoindazole with chlorodifluoromethane highlighted the importance of the base, solvent, and stoichiometry in achieving good N1-regioselectivity. researchgate.net Generating a stock solution of the gaseous chlorodifluoromethane reagent allowed for precise control over its addition, which was a key factor in obtaining the desired N1-substituted product in good yield on a preparative scale. researchgate.net Similar principles would apply to the difluoromethylation of 5-bromopyrazole.

While direct C-H difluoromethylation of aromatic rings is an emerging field, nih.gov methods for the direct N-difluoromethylation of heterocycles like pyrazole are more established and represent a practical approach to synthesizing the target compound from an appropriately substituted precursor.

Direct Difluoromethylation Strategies (e.g., Radical Difluoromethylation)

Direct C-H difluoromethylation of heteroaromatic compounds has emerged as a powerful tool, though its application to pyrazoles, particularly for N-difluoromethylation, is less direct. A more common direct approach involves the N-difluoromethylation of a pre-functionalized pyrazole ring.

One prominent strategy relies on the generation of a difluoromethyl radical (•CF2H). A notable reagent for this purpose is zinc difluoromethanesulfinate, often abbreviated as DFMS or Zn(SO2CF2H)2. acs.org This reagent can serve as a source of the •CF2H radical under oxidative conditions, which can then be captured by a suitable substrate. While typically used for C-H functionalization of nitrogen-containing heteroarenes, the underlying principles can be adapted. acs.org

A plausible pathway to the target compound could involve the reaction of 5-bromopyrazole with a difluorocarbene precursor under basic conditions. For instance, diethyl bromodifluoromethylphosphonate, BrCF2PO(OEt)2, has been used for the direct N-difluoromethylation of imidazoles and pyrazoles. researchgate.netacs.org This reaction proceeds through the in-situ generation of difluorocarbene (:CF2), which inserts into the N-H bond of the pyrazole ring. researchgate.net This method is advantageous as it uses a commercially available, non-ozone-depleting reagent and often proceeds under mild conditions. researchgate.netacs.org

Table 1: Example of Direct N-Difluoromethylation Reagent

| Reagent/Method | Precursor | Key Features |

|---|---|---|

| BrCF2PO(OEt)2 / Base | 5-bromopyrazole | Utilizes a non-ozone-depleting difluorocarbene precursor. researchgate.netacs.org |

Transition-Metal Catalyzed Difluoromethylation Pathways (e.g., Copper-Mediated, Nickel-Catalyzed)

Transition-metal catalysis offers mild and efficient routes for forming C-CF2H and N-CF2H bonds. Nickel and copper complexes have been particularly successful in this domain.

A nickel-catalyzed approach has been developed for the difluoromethylation of aryl iodides, bromides, and triflates at room temperature. acs.org This method employs a stable, isolable zinc reagent, [(DMPU)2Zn(CF2H)2], in combination with a nickel precatalyst like [(dppf)Ni(COD)]. acs.org While this is demonstrated for aryl halides, the principles of cross-coupling can be conceptually extended to N-functionalization of heterocyclic halides or the use of heterocyclic boronic acids. For the synthesis of this compound, a strategy could involve the nickel-catalyzed coupling of 5-bromo-1-iodopyrazole with a difluoromethyl source, though this specific transformation is not widely documented.

Copper-mediated reactions also provide a viable pathway. Direct difluoromethylation using Me3SiCF2H as the difluoromethyl source and a stoichiometric amount of a copper catalyst can functionalize aryl halides, often requiring temperatures over 100 °C. acs.org More recent developments have focused on catalytic systems that operate under milder conditions.

Difluoromethylation via Diazo Coupling Reactions

Diazo compounds are versatile intermediates for constructing pyrazole rings through [3+2] cycloaddition reactions. This approach builds the heterocyclic core with the desired difluoromethyl group already incorporated.

A novel and efficient protocol involves the use of difluoroacetohydrazonoyl bromides as difluoromethyl-containing building blocks. nih.govacs.org These reagents undergo effective regioselective [3+2] cycloaddition reactions with various alkynes, such as ynones, alkynoates, and ynamides, to produce a wide range of difluoromethyl-substituted pyrazoles in good to excellent yields. acs.org To synthesize a bromo-substituted derivative, one could employ a bromo-substituted alkyne in the cycloaddition step.

Another strategy involves the in-situ generation of difluoromethyl diazomethane (B1218177) from N-tert-butyloxycarbonyl-N'-(difluoromethyl)hydrazine. thieme-connect.com This transient diazo species readily participates in [3+2] cycloadditions with alkynes to give N-H difluoromethyl pyrazoles. The reaction demonstrates high regioselectivity, and the protocol is amenable to gram-scale synthesis. thieme-connect.com

Sustainable and Green Chemistry Protocols in Pyrazole Synthesis

The push towards environmentally responsible chemical manufacturing has spurred significant research into green synthetic methodologies for pyrazoles.

Catalyst Development for Environmentally Benign Syntheses (e.g., Nano-ZnO Catalysis, Ionic Liquid Media)

Nano-ZnO Catalysis: Zinc oxide nanoparticles (ZnO NPs) have emerged as a highly efficient, reusable, and environmentally friendly catalyst for pyrazole synthesis. researchgate.netnanomaterchem.comnanomaterchem.com These catalysts are often prepared via green methods themselves, for example, using plant extracts. rsc.org ZnO NPs have been successfully used in one-pot, multi-component reactions to synthesize pyrazole derivatives under mild conditions, such as at ambient temperature and in aqueous media or solvent-free conditions. researchgate.netnanomaterchem.comnih.gov The key advantages include excellent yields, short reaction times, simple work-up procedures, and the ability to recover and reuse the catalyst for several cycles without significant loss of activity. researchgate.netrsc.org

Ionic Liquid Media: Ionic liquids (ILs) have gained attention as green solvents and catalysts in pyrazole synthesis due to their low volatility, high thermal stability, and tunable properties. bohrium.comias.ac.in They can function as both the reaction medium and the catalyst, facilitating various condensation reactions. ias.ac.intandfonline.comtandfonline.com For instance, 1-ethyl-3-methyl imidazolium (B1220033) acetate (B1210297) [(EMIM)Ac] has been used as a biodegradable ionic liquid catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives, achieving high yields in short reaction times. tandfonline.comtandfonline.com Transition metal-based ionic liquids have also been developed, combining the benefits of ILs with the catalytic activity of metals like iron. ias.ac.in

Table 2: Comparison of Green Catalytic Systems for Pyrazole Synthesis

| Catalytic System | Typical Reaction Conditions | Advantages |

|---|---|---|

| Nano-ZnO | Ambient temperature, aqueous media, or solvent-free. researchgate.netnanomaterchem.com | High efficiency, reusability, low cost, environmental benignity. rsc.orgnih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ohmbound.com Reactions with high atom economy minimize waste, making them more sustainable and cost-effective. ohmbound.com

In the context of pyrazole synthesis, different reaction types have varying atom economies:

Addition and Cycloaddition Reactions: These are inherently atom-economical as all reactant atoms are incorporated into the final product, resulting in 100% theoretical atom economy. youtube.com The [3+2] cycloaddition of diazo compounds with alkynes is a prime example of this principle in pyrazole synthesis. acs.orgthieme-connect.com

Condensation Reactions: These reactions, common in pyrazole synthesis (e.g., reacting a hydrazine with a 1,3-dicarbonyl), typically produce a small byproduct molecule like water. youtube.com While not 100% atom-economical, they are often highly efficient and produce benign byproducts.

Substitution Reactions: These reactions inherently have lower atom economy because a portion of the reactant is replaced and becomes a byproduct. youtube.com

Maximizing reaction efficiency involves optimizing parameters to achieve high yields and selectivity, which complements the goal of high atom economy.

Process Optimization and Scalability Studies for Industrial Chemical Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization and scalability studies. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sound. rsc.org

For the synthesis of this compound, key optimization parameters would include:

Catalyst Loading: Minimizing the amount of catalyst, especially if it involves expensive or precious metals, without compromising reaction time or yield.

Solvent Selection: Choosing a solvent that is effective, safe, environmentally friendly, and easily recoverable.

Temperature and Pressure: Identifying the optimal conditions to maximize reaction rate and selectivity while minimizing energy consumption.

Reactant Stoichiometry: Fine-tuning the ratio of reactants to maximize the conversion of the limiting reagent and simplify purification.

Purification: Developing a purification method (e.g., crystallization vs. chromatography) that is efficient and scalable.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1 Difluoromethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, a reaction driven by the electrophilic nature of the carbon to which it is attached. The electron-withdrawing effect of the adjacent nitrogen atom and the N-difluoromethyl group enhances this electrophilicity. While direct nucleophilic aromatic substitution (SNA_r) on 5-bromopyrazoles can be challenging, these reactions can be facilitated under specific conditions or with highly activated nucleophiles.

A range of nucleophiles can potentially displace the bromide. For instance, treatment with strong nucleophiles such as alkoxides or thiolates can lead to the corresponding ethers and thioethers. The reaction conditions for such transformations typically require elevated temperatures and the use of a strong base to promote the reaction. The general mechanism for a stepwise S_NAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the bromide leaving group to form the final product. Recent studies on related azole systems suggest that these reactions can also proceed via a concerted mechanism, depending on the nature of the electrophile, nucleophile, and leaving group. uni.lunih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The C5-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Sonogashira, and Negishi reactions are particularly relevant for the functionalization of 5-bromo-1-(difluoromethyl)-1H-pyrazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the 5-bromopyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. The electron-deficient nature of the pyrazole ring, accentuated by the difluoromethyl group, generally makes the C5-bromo position a good substrate for this coupling. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation. researchgate.net For electron-deficient heterocycles, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |

| 2 | 6-Chloroindole | Phenylboronic acid | P1 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 |

| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | High |

Data is illustrative and based on reactions with similar substrates. Actual conditions for this compound may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-bromopyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. worktribe.comnih.gov The reactivity order for the halide in Sonogashira coupling is generally I > Br > Cl. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.org The reaction conditions are generally mild, often proceeding at room temperature. worktribe.comrsc.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | None | TMP | DMSO | RT | 96 |

| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 100 | - |

| 3 | 5-Substituted-1,2,3-triiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 85 |

Data is illustrative and based on reactions with similar substrates. Actual conditions for this compound may vary.

Negishi Coupling

While less commonly cited for pyrazoles in the initial search, the Negishi coupling, which involves the reaction of an organozinc reagent with the aryl halide in the presence of a palladium or nickel catalyst, represents another potential route for the functionalization of the C5 position.

Electrophilic and Nucleophilic Reactivity Profiling of the Pyrazole Ring

The pyrazole ring itself exhibits a distinct reactivity pattern towards electrophiles and nucleophiles.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms, electrophilic attack typically occurs at the C4 position. wikipedia.org The presence of the electron-withdrawing N-difluoromethyl group is expected to deactivate the ring towards electrophilic substitution, requiring harsher reaction conditions compared to unsubstituted pyrazole. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Attack: The pyrazole ring, particularly when substituted with electron-withdrawing groups, can be subject to nucleophilic attack. The C3 and C5 positions are the most electrophilic centers in the pyrazole ring. The presence of the difluoromethyl group at N1 further enhances the electrophilicity of the C5 position, making it susceptible to attack by strong nucleophiles, which can sometimes lead to ring-opening reactions under harsh conditions.

Functional Group Transformations and Chemical Modifications of Side Chains

The bromine atom and the difluoromethyl group on this compound can be considered as starting points for further functional group transformations. For instance, the bromine can be converted to a carboxylic acid or an alcohol, which then opens up a wide array of subsequent derivatization possibilities.

Hydrolysis and Esterification Reactions

Should the bromine atom be converted to a carboxylic acid functionality, for example, through a sequence of lithium-halogen exchange followed by carboxylation with carbon dioxide, the resulting pyrazole-5-carboxylic acid can undergo standard esterification reactions.

Esterification: The reaction of a pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC) yields the corresponding ester. The synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has been achieved through the reaction of the corresponding pyrazole with triethyl orthoformate followed by treatment with methyl hydrazine (B178648) and subsequent hydrolysis. nih.gov

Hydrolysis: Conversely, a pyrazole ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Basic hydrolysis is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide. nih.gov

Further Derivatization from Carboxylic Acid or Alcohol Intermediates

A pyrazole-5-carboxylic acid intermediate serves as a versatile precursor for a variety of other functional groups.

Amide Formation: Reaction with amines in the presence of a coupling agent leads to the formation of amides. This is a key transformation in the synthesis of many biologically active pyrazole carboxamides.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Halide: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then be subjected to a variety of nucleophilic acyl substitution reactions.

Similarly, a pyrazole-5-methanol intermediate (obtained from the reduction of the carboxylic acid) can be oxidized back to the aldehyde or carboxylic acid, or its hydroxyl group can be converted into a better leaving group for subsequent nucleophilic substitution reactions.

Detailed Reaction Mechanism Elucidation for Key Synthetic Pathways

The mechanisms of the palladium-catalyzed cross-coupling reactions are well-established and proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrazole to form a Pd(II) intermediate. The electron-withdrawing nature of the N-difluoromethyl group is expected to facilitate this step.

Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki-Miyaura, organozinc in Negishi, or a copper acetylide in Sonogashira) transfers its organic group to the palladium center, displacing the halide. google.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. google.com

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. The choice of base in the Suzuki-Miyaura reaction is critical for the activation of the organoboron reagent, while the amine base in the Sonogashira coupling is essential for the deprotonation of the terminal alkyne. google.com

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-bromo-1-(difluoromethyl)-1H-pyrazole. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the proton, carbon, and fluorine environments and their connectivity.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent nitrogen atoms, the bromine atom, and the difluoromethyl group. The proton at the C4 position is anticipated to be a doublet, coupled to the proton at the C3 position. The proton at the C3 position would likely appear as a doublet of doublets, showing coupling to the C4 proton and a smaller coupling to the difluoromethyl group's fluorine atoms. The difluoromethyl proton itself would present as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal four distinct signals corresponding to the three carbon atoms of the pyrazole ring and the carbon of the difluoromethyl group. The chemical shifts would be indicative of their electronic environment. The carbon atom bonded to the bromine (C5) would be significantly shifted, as would the carbon of the difluoromethyl group (CHF₂). The other two pyrazole carbons (C3 and C4) would resonate at chemical shifts typical for aromatic heterocyclic systems.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be a doublet due to coupling with the proton of the same group. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms. nih.govnih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.5-8.0 | d | J(H3-H4) ≈ 2-3 |

| ¹H | H-4 | ~6.5-7.0 | d | J(H4-H3) ≈ 2-3 |

| ¹H | CHF₂ | ~6.8-7.5 | t | ²J(H-F) ≈ 50-60 |

| ¹³C | C-3 | ~135-145 | s | - |

| ¹³C | C-4 | ~110-120 | s | - |

| ¹³C | C-5 | ~95-105 | s | - |

| ¹³C | CHF₂ | ~110-120 | t | ¹J(C-F) ≈ 230-250 |

| ¹⁹F | CHF₂ | ~-90 to -120 | d | ²J(F-H) ≈ 50-60 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the signals observed in the one-dimensional NMR spectra, a suite of two-dimensional experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between the protons on the pyrazole ring, showing a cross-peak between the H-3 and H-4 protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the C-3 and C-4 signals based on the previously assigned H-3 and H-4 resonances. It would also connect the difluoromethyl proton to its corresponding carbon atom. sdsu.eduresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the pyrazole ring, the C-F stretching of the difluoromethyl group, and the C-N and C=C stretching vibrations of the pyrazole ring. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. Non-polar bonds often give rise to strong Raman signals, so the C=C and C-Br bonds might be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (pyrazole ring) | 3100-3000 | FT-IR, Raman |

| C=C/C=N stretch (pyrazole ring) | 1600-1450 | FT-IR, Raman |

| C-F stretch (difluoromethyl) | 1100-1000 | FT-IR |

| C-Br stretch | 600-500 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₄H₃BrF₂N₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum. Fragmentation analysis would reveal characteristic losses, such as the loss of a bromine atom, a difluoromethyl radical, or other small neutral molecules, providing further structural confirmation.

Coupled and Hyphenated Analytical Techniques for Integrated Characterization

For a comprehensive analysis, especially of complex mixtures or for impurity profiling, coupled analytical techniques are invaluable. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate the compound from any impurities and provide mass spectral data for each component. Coupling these separation techniques with NMR (LC-NMR) could provide even more detailed structural information on minor components without the need for physical isolation.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for pyrazole (B372694) derivatives, providing detailed information on their electronic structure and properties. eurasianjournals.comnih.gov These calculations are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. For 5-bromo-1-(difluoromethyl)-1H-pyrazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the ground-state geometry.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters provide a precise model of the molecule's shape. For instance, the pyrazole ring is expected to be nearly planar, a characteristic feature of many heteroaromatic compounds. nih.gov The orientation of the difluoromethyl (-CHF2) group relative to the pyrazole ring is a critical outcome of this optimization.

Table 5.1-1: Representative Optimized Geometrical Parameters for a Pyrazole Ring System Calculated via DFT Note: This table presents typical, illustrative values for a substituted pyrazole core as specific published data for this compound was not available. Actual values would require specific computation.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.35 Å |

| N2-C3 Bond Length | 1.33 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-N1 Bond Length | 1.38 Å |

| C5-Br Bond Length | 1.88 Å |

| N1-C(CHF2) Bond Length | 1.45 Å |

| ∠N1-N2-C3 Angle | 112.0° |

| ∠N2-C3-C4 Angle | 105.0° |

| ∠C3-C4-C5 Angle | 106.5° |

| ∠C4-C5-N1 Angle | 109.0° |

| ∠C5-N1-N2 Angle | 107.5° |

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring, while the LUMO may have significant contributions from the C-Br bond and the pyrazole ring, indicating sites susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In the MEP map of this compound, the region around the nitrogen atoms of the pyrazole ring would likely show negative potential, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the difluoromethyl group and the area around the bromine atom would exhibit positive potential, highlighting their electrophilic character and potential for hydrogen bonding or halogen bonding interactions. rsc.orgresearchgate.net

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Computational chemistry can model the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For this compound, this modeling could be applied to understand its synthesis, such as the N-difluoromethylation of 5-bromopyrazole, or its subsequent reactions, like nucleophilic substitution at the C5 position. mdpi.comresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This helps in understanding the reaction mechanism, predicting the feasibility of a proposed synthetic route, and explaining observed regioselectivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. nih.gov

NMR Chemical Shifts: Quantum chemical methods can reliably predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For this compound, predicting the ¹⁹F NMR chemical shift is particularly valuable due to the presence of the -CHF₂ group. The calculated shifts, when compared to experimental data, can confirm the molecular structure and provide insight into the electronic environment of the nuclei. researchgate.netnih.gov Calculations can be performed in the gas phase or with a solvent model to more accurately reflect experimental conditions. nih.gov

Vibrational Frequencies: Theoretical calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. This allows for the assignment of specific vibrational modes (e.g., C-H stretch, N-N stretch, C-F stretch) to the experimentally observed IR bands, aiding in the functional group identification and structural verification.

Table 5.3-1: Illustrative Predicted Spectroscopic Parameters for this compound Note: These values are representative examples based on general knowledge of similar structures. Specific calculations are required for accurate prediction.

| Parameter | Predicted Value Range | Comment |

|---|---|---|

| ¹H NMR (pyrazole H) | 7.5 - 8.5 ppm | Dependent on position (C3-H or C4-H if not substituted) |

| ¹H NMR (-CHF₂) | 6.5 - 7.5 ppm (triplet) | Characteristic triplet due to coupling with two ¹⁹F nuclei |

| ¹⁹F NMR (-CHF₂) | -90 to -130 ppm (doublet) | Characteristic doublet due to coupling with ¹H |

| IR Freq. (C-F stretch) | 1100 - 1250 cm⁻¹ | Strong absorption bands typical for C-F bonds |

| IR Freq. (Pyrazole Ring) | 1400 - 1600 cm⁻¹ | Characteristic ring stretching vibrations |

Conformational Analysis and Energy Landscapes of the Compound

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. The difluoromethyl group attached to the pyrazole nitrogen can rotate, leading to different conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov

By systematically rotating the dihedral angle involving the N1-C(CHF₂) bond and calculating the energy at each step, an energy landscape or potential energy surface can be generated. This reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformation. Such studies have shown that for similar fragments, the conformational preference can be governed by subtle effects like dipole stabilization or weak intramolecular hydrogen bonds, such as a C-H···N interaction between the difluoromethyl group and the N2 atom of the pyrazole ring. nih.govbohrium.com

Quantum Chemical Descriptors and Reactivity Indices for Chemical Behavior Prediction

From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of a molecule. nih.govnih.gov These indices are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or chemical behavior. nih.govnih.gov

Key descriptors include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). It measures the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds, helping to predict its behavior in different chemical environments. nih.gov

Derivatization and Analog Development from 5 Bromo 1 Difluoromethyl 1h Pyrazole

Synthesis of Pyrazole (B372694) Ring Functionalized Derivatives and Substituent Effects

The pyrazole ring of 5-bromo-1-(difluoromethyl)-1H-pyrazole is amenable to various functionalization reactions, primarily targeting the bromine-bearing C5 position and the C4 position. The bromine atom at the C5 position is a key handle for introducing molecular diversity through cross-coupling reactions.

Key Functionalization Reactions:

Cross-Coupling Reactions: The bromo-substituent is readily displaced via transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, introducing aryl, heteroaryl, vinyl, or alkynyl groups. Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The choice of catalyst and reaction conditions can be critical, especially given the presence of the difluoromethyl group. nih.gov

Lithiation-Electrophile Quench: Although less common for the C5-bromo position, lithiation followed by quenching with an electrophile is another potential route for functionalization.

Functionalization at C4: While the C5-bromo position is the most activated site for substitution, functionalization at the C4 position can also be achieved, often through electrophilic substitution reactions on a debrominated precursor or through directed metallation strategies.

The electronic nature of the substituents significantly impacts the reactivity of the pyrazole ring. The N-difluoromethyl group is strongly electron-withdrawing, which influences the electron density of the ring and the reactivity of its substituents. rsc.orgmdpi.com This effect, combined with the inductive effect of the bromine atom, modulates the acidity of the C4-proton and the susceptibility of the ring to nucleophilic or electrophilic attack.

Table 1: Representative Functionalization Reactions at the Pyrazole Ring

| Reaction Type | Position | Reagents/Catalyst | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | C5 | Arylboronic acid, Pd catalyst, Base | Aryl |

| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Buchwald-Hartwig | C5 | Amine, Pd catalyst, Base | Amino |

| Stille Coupling | C5 | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

Transformations and Modifications at the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; it actively participates in chemical transformations and significantly influences the molecule's properties. It is known to act as a hydrogen bond donor, which can be crucial for molecular recognition and binding affinity in biological systems. rsc.org

A key transformation of the difluoromethyl group involves its deprotonation. The acidity of the C-H bond in the CF₂H group is enhanced by the two fluorine atoms. Using a strong base, it is possible to deprotonate the group to generate a difluoromethyl anion (Ar-CF₂⁻). acs.orgnih.gov This nucleophilic species can then react with a variety of electrophiles, enabling the construction of novel difluoromethylene-linked structures (Ar-CF₂-R). acs.org This strategy effectively transforms the typically inert difluoromethyl group into a reactive handle for further molecular elaboration. nih.gov

Table 2: Reactions Involving the Difluoromethyl Group

| Reaction | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Deprotonation-Alkylation | Strong base (e.g., Brønsted superbase), Electrophile (e.g., aldehyde, imine) | Ar-CF₂⁻ synthon | Benzylic difluoromethylene compounds (Ar-CF₂-R) |

| Radical Reactions | Radical initiator | Difluoromethyl radical | Further functionalized products |

This reactivity opens up pathways to synthesize analogs where the difluoromethyl group is linked to other functional moieties, which can be valuable in medicinal chemistry as a metabolically stable and lipophilic replacement for benzylic linkages. acs.org

Strategies for Constructing Novel Polycyclic and Spiro Systems Incorporating the Pyrazole Core

The this compound scaffold is an excellent starting point for the synthesis of more complex, rigid structures such as polycyclic and spirocyclic systems. These structures are of great interest in drug discovery due to their defined three-dimensional shapes. rsc.org

Strategies for Polycyclic Systems:

Intramolecular Cyclizations: Functional groups introduced at the C5 position (by replacing the bromine) can be designed to undergo intramolecular cyclization with a substituent at the N1 position or C4 position. For example, an ortho-haloaryl group introduced via Suzuki coupling could undergo intramolecular C-H activation or another coupling reaction to form a fused ring system.

[n+m] Cycloaddition Reactions: The pyrazole ring itself or appended functional groups can participate in cycloaddition reactions. For example, a vinyl or alkynyl group at C5 can act as a dienophile or dipolarophile in Diels-Alder or 1,3-dipolar cycloadditions, respectively, to build new rings. chim.it

Strategies for Spiro Systems:

Cascade Reactions: Arylidene pyrazolones, which can be derived from pyrazole precursors, are known to participate in cascade reactions, such as oxa-Michael/Michael additions, to construct spirocyclic scaffolds. nih.gov

Cycloaddition with Exocyclic Double Bonds: A derivative of the pyrazole with an exocyclic double bond at the C4 position can undergo cycloaddition reactions to form spiro systems.

From Cyclic Precursors: Using cyclic ketones to generate tosylhydrazones, which then react with electron-deficient alkenes, is a known method for preparing spirocyclic dihydropyrazoles. rsc.org This highlights the potential of using functionalized cyclic precursors in conjunction with the pyrazole core.

The development of these complex architectures often relies on a sequence of planned reactions, building upon the initial functionalization of the pyrazole core. organic-chemistry.org

Synthesis of Complex Ligands and Organocatalysts Utilizing the Pyrazole Scaffold

The pyrazole nucleus is a well-established component in the design of ligands for coordination chemistry and organocatalysts, owing to the presence of two nitrogen atoms with different electronic environments (a pyridine-like and a pyrrole-like nitrogen). researchgate.netmdpi.com this compound offers several features that make it an attractive building block for these applications:

Coordination Sites: The two nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes.

Tunable Electronic Properties: The electron-withdrawing difluoromethyl group significantly influences the electron density on the nitrogen atoms, thereby modulating the coordination properties of the resulting ligand. This allows for fine-tuning of the electronic environment of a metal catalyst.

Site for Elaboration: The C5-bromo position is a convenient point for attaching larger, sterically demanding groups or additional coordinating moieties through cross-coupling reactions. This can be used to create bidentate or polydentate ligands.

For organocatalysis, the pyrazole scaffold can be incorporated into larger chiral structures. The difluoromethyl group can participate in hydrogen bonding, which can be a crucial interaction for stereocontrol in asymmetric catalysis. rsc.org

Table 3: Potential Applications in Catalysis

| Application | Key Feature of Scaffold | Example Structure |

|---|---|---|

| Metal Ligand | Pyrazole nitrogens for coordination; C5-position for steric/electronic tuning | Bidentate ligand with a phosphine (B1218219) group attached at C5 |

| Organocatalyst | Chiral backbone incorporating the pyrazole; CF₂H for H-bonding | Quinine-derived catalyst with the pyrazole as a structural element |

Development of Precursors for Retrosynthetic Applications

In retrosynthetic analysis, complex target molecules are broken down into simpler, commercially available or easily synthesized precursors. researchgate.net this compound is an ideal precursor or "building block" for this purpose due to its well-defined and differentially reactive functional groups. chemscene.com

Retrosynthetic Disconnections:

C5-X Bond: Any functional group at the C5 position can be disconnected retrosynthetically to the C5-bromo precursor, implying a cross-coupling reaction in the forward synthesis.

Ar-CF₂-R Linkage: A difluoromethylene bridge can be disconnected to the Ar-CF₂H precursor and an electrophile, pointing to a deprotonation/alkylation strategy. acs.org

Pyrazole Ring: The pyrazole ring itself can be disconnected to a 1,3-dicarbonyl compound (or equivalent) and a difluoromethylhydrazine precursor, although the latter may be a specialized reagent. pugetsound.edu

The compound's structure allows for orthogonal chemical strategies, where the bromine and the difluoromethyl group can be functionalized in separate, non-interfering steps. This modularity is highly valuable in synthetic planning, enabling the rapid diversification of scaffolds and the efficient construction of complex molecules. nih.gov For example, a synthetic route could first involve a Suzuki coupling at the C5-bromo position, followed by a deprotonation/alkylation at the difluoromethyl group in a subsequent step.

Role As a Versatile Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Diverse Fluorinated Heterocycles

The presence of both a bromine atom and a difluoromethyl group on the pyrazole (B372694) ring endows 5-bromo-1-(difluoromethyl)-1H-pyrazole with considerable synthetic potential for creating a variety of fluorinated heterocyclic compounds. The difluoromethyl group is a key feature, often used in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity by acting as a bioisostere for a hydroxyl or thiol group. olemiss.edu The bromine atom at the 5-position serves as a versatile handle for a range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This building block provides a direct route to novel pyrazole derivatives. For instance, the bromine can be readily displaced or utilized in coupling reactions to introduce new substituents at the C5 position. This is a common strategy for synthesizing polysubstituted pyrazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. researchgate.net The stability of the N-difluoromethyl group under various reaction conditions allows for late-stage functionalization, a desirable feature in the synthesis of compound libraries for drug discovery.

Research has demonstrated the synthesis of various fluorinated pyrazoles from appropriately substituted precursors. thieme-connect.deresearchgate.net While direct examples detailing the extensive use of this compound are specific to patented processes, the general synthetic utility of brominated pyrazoles is well-documented. For example, the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are routinely employed to form new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom, leading to a diverse range of C5-functionalized 1-(difluoromethyl)-1H-pyrazoles.

The synthesis of related compounds, such as 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, often involves the initial construction of a difluoromethyl pyrazole core, followed by halogenation and further functionalization. justia.comnih.gov This highlights the importance of halogenated difluoromethyl pyrazoles as key intermediates. The reaction of a difluoromethyl-pyrazole with a brominating agent like N-bromosuccinimide (NBS) can be used to install the bromo group, which then serves as a linchpin for building molecular complexity. google.com

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. While specific literature examples detailing the use of this compound in MCRs are not prevalent, its structural motifs suggest significant potential for such applications.

Pyrazoles and their derivatives are frequently employed in MCRs to produce fused heterocyclic systems and other complex scaffolds. nih.gov For example, pyrazolones (the keto tautomers of hydroxypyrazoles) are common substrates in MCRs for synthesizing pyranopyrazoles. A common MCR involves the condensation of an aldehyde, malononitrile, and a pyrazolone (B3327878) to create a pyrano[2,3-c]pyrazole scaffold.

The general reactivity of pyrazoles in MCRs can be extrapolated to this compound. The pyrazole ring itself can act as a nucleophile, or the bromo-substituent can be leveraged in palladium-catalyzed MCRs. The development of pseudo-five-component reactions for the synthesis of bis(1H-pyrazol-5-ols) demonstrates the utility of pyrazole precursors in complex, one-pot transformations. nih.gov In such a reaction, a precursor like this compound could potentially be used to introduce a fluorinated component into the final complex structure, thereby diversifying the resulting chemical space with valuable fluorine atoms.

The synthesis of spiro[pyrazolo[4,3-f]quinoline] derivatives through substrate-directed MCRs further illustrates the potential for creating novel and complex scaffolds from pyrazole-based starting materials under mild, metal-free conditions. rsc.org The incorporation of the 1-(difluoromethyl)-1H-pyrazole moiety into such MCRs would lead to novel, fluorinated spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Contribution to the Development of Novel Chemical Methodologies and Reagents

The unique electronic properties imparted by the difluoromethyl group make this compound a valuable substrate for developing and refining novel synthetic methodologies. The strong electron-withdrawing nature of the CHF₂ group influences the reactivity of the pyrazole ring, which can be exploited to achieve chemo- and regioselectivity in various transformations.

For example, processes for the direct fluorination of pyrazole rings using elemental fluorine have been developed. justia.com The presence of a difluoromethyl group on the nitrogen atom can influence the regiochemical outcome of such late-stage fluorination reactions, providing access to polyfluorinated pyrazole derivatives that might be difficult to synthesize through other means. The study of such reactions on substrates like this compound contributes to a deeper understanding of electrophilic fluorination on electron-deficient heterocyclic systems.

Furthermore, the development of synthetic routes to fully functionalized pyrazoles often relies on the orthogonal reactivity of different positions on the pyrazole ring. The synthesis of pyrazole 5-trifluoroborates, which allows for chemoselective halogenation at the C4 position followed by cross-coupling at the C5 position (via the borate), is a testament to the sophisticated strategies being developed for pyrazole functionalization. whiterose.ac.uk Using a pre-functionalized substrate like this compound in the development of such methodologies allows chemists to test the robustness and scope of new reactions on electronically modified and sterically distinct substrates.

The synthesis of other functionalized pyrazoles, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, highlights the development of novel routes to access versatile pyrazole intermediates. nih.gov These routes often feature selective reactions that differentiate between multiple reactive sites on the pyrazole core. The knowledge gained from synthesizing and functionalizing these related structures can be applied to the development of new reactions involving this compound, further expanding its utility as a versatile chemical tool.

Strategic Intermediate in Total Synthesis Efforts of Complex Molecules

While this compound is primarily utilized as a building block for creating novel chemical entities for screening in drug discovery and agrochemical research, its role as a strategic intermediate in the total synthesis of complex natural products is an area of emerging potential. The pyrazole motif itself is found in a number of biologically active natural products, and the ability to introduce a difluoromethyl group offers a route to creating potent, stabilized analogs of these molecules.

The table below illustrates the key reactive sites of this compound and their potential applications in the context of a multi-step synthesis.

| Reactive Site | Position | Potential Transformation | Application in Total Synthesis |

| Bromine | C5 | Suzuki, Sonogashira, Stille, Buchwald-Hartwig, Heck, and other cross-coupling reactions; Lithiation-substitution | Introduction of complex carbon or heteroatom side chains. |

| Pyrazole Ring C-H | C4 | Electrophilic substitution (e.g., halogenation, nitration); Directed metalation-substitution | Installation of additional functional groups to modulate structure and activity. |

| Difluoromethyl Group | N1 | Stable under many conditions | Serves as a key pharmacophore, influencing the biological properties of the final molecule. |

Although specific examples of its use in the completed total synthesis of a major natural product are not widely reported in mainstream literature, its utility is demonstrated in the patent literature for the construction of complex, biologically active molecules. For example, related fluorinated pyrazoles are key components in the synthesis of fungicides and other agrochemicals, showcasing their reliability in constructing elaborate target structures on an industrial scale. The synthesis of fluorinated 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-acetamide demonstrates a straightforward elaboration of a difluoromethyl pyrazole amine into a more complex amide, a common linkage in bioactive molecules. tijer.org This type of transformation is fundamental in building larger, more complex targets.

Future Perspectives and Emerging Research Areas in the Academic Study of 5 Bromo 1 Difluoromethyl 1h Pyrazole

Exploration of Unconventional and Novel Synthetic Routes

The development of efficient and versatile synthetic pathways to 5-bromo-1-(difluoromethyl)-1H-pyrazole is a primary area for future research. While standard methods for pyrazole (B372694) synthesis exist, the focus will likely shift towards more sophisticated and sustainable approaches.

Future synthetic strategies are expected to move beyond traditional multi-step sequences, which may involve hazardous reagents and generate significant waste. The exploration of one-pot, multicomponent reactions will be a key trend. beilstein-journals.org For instance, a prospective one-pot synthesis could involve the reaction of a suitably substituted hydrazine (B178648) with a functionalized three-carbon synthon, where the bromo and difluoromethyl groups are introduced in a single, streamlined process.

Furthermore, the direct C-H functionalization of a pre-formed 1-(difluoromethyl)-1H-pyrazole represents a highly atom-economical and elegant approach. Research into late-stage C-H bromination at the 5-position using selective catalysts will be a significant area of investigation. This would provide a more convergent and flexible route to the target molecule and its derivatives.

Another avenue for exploration is the use of novel fluorinating and brominating reagents that are milder, more selective, and environmentally benign. The development of such reagents would not only enhance the synthesis of this compound but also have broader implications for the synthesis of other halogenated and fluorinated heterocycles.

Discovery of New Reactivity Patterns and Catalytic Applications

The bromine atom at the 5-position of the pyrazole ring is a versatile synthetic handle that opens up a wide array of potential transformations. Future research will undoubtedly focus on exploring the reactivity of this C-Br bond in various cross-coupling reactions.

The development of novel palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, will enable the introduction of a diverse range of substituents at the 5-position. growingscience.com This will allow for the synthesis of a library of derivatives with tailored electronic and steric properties for various applications.

Beyond traditional cross-coupling, the exploration of more unconventional reactivity patterns is a promising research direction. This could include the use of the bromo-pyrazole as a precursor for organometallic reagents or its participation in radical-mediated transformations.

Furthermore, the pyrazole nucleus itself, particularly when functionalized with a difluoromethyl group, can act as a ligand for transition metals. nih.govrsc.org Future studies will likely investigate the coordination chemistry of this compound and its derivatives, with the aim of developing novel catalysts for a range of organic transformations. bohrium.com The electronic properties imparted by the difluoromethyl and bromo substituents could lead to catalysts with unique reactivity and selectivity.

Advanced Computational Modeling for Property Prediction and Materials Design

Computational chemistry is expected to play a pivotal role in accelerating the discovery and development of applications for this compound. acs.org Density Functional Theory (DFT) and other quantum mechanical methods will be employed to predict a range of molecular properties.

Future computational studies will likely focus on:

Predicting Reactivity: Modeling reaction pathways and transition states to understand and predict the regioselectivity and stereoselectivity of various reactions involving the pyrazole core.

Elucidating Electronic Properties: Calculating molecular orbital energies, electrostatic potential maps, and other electronic descriptors to understand the influence of the bromo and difluoromethyl groups on the molecule's electronic character. This information will be crucial for designing molecules with specific electronic properties for applications in materials science, such as organic electronics.

Designing Novel Catalysts: Using computational screening to design new pyrazole-based ligands for transition metal catalysis, predicting their binding affinities and catalytic performance.

The synergy between computational modeling and experimental work will be crucial for the rational design of new materials and catalysts based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of modern automation and flow chemistry techniques will be instrumental in advancing the study of this compound. nih.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. mdpi.comrsc.org

Future research in this area will likely involve:

Developing Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives. nih.gov This will enable the rapid and efficient production of these compounds for further study.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions and identify optimal parameters for various transformations involving the target molecule.

High-Throughput Screening: Integrating flow synthesis with high-throughput screening techniques to quickly evaluate the biological or material properties of a large library of derivatives.

The adoption of these technologies will not only accelerate the pace of research but also enable the exploration of a much wider chemical space, leading to the discovery of new and unexpected applications for this promising molecule.

Q & A

Q. What are the common synthetic routes for 5-bromo-1-(difluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of pyrazole precursors or multicomponent reactions. Key approaches include:

- One-pot four-component reactions : Arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions enable efficient pyrazole ring formation, though bromination steps may require post-synthetic modification .

- Bromination of 1-(difluoromethyl)-1H-pyrazole : Direct bromination at the 5-position using bromine or electrophilic brominating agents (e.g., NBS) in the presence of Lewis acids (e.g., FeCl₃) .

- Halogen exchange : Substitution of chloro precursors with bromine sources (e.g., KBr/Cu catalysts) in polar solvents .

- Table : Comparison of Methods

| Method | Key Reagents/Conditions | Advantages |

|---|---|---|

| Four-component reaction | Neutral conditions, room temp | High functionalization diversity |

| Direct bromination | NBS, FeCl₃, DCM | High regioselectivity |

| Halogen exchange | KBr, Cu catalyst, DMF | Compatible with chloro intermediates |

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by:

- Reducing basicity : Fluorine’s electron-withdrawing effect lowers pKa of adjacent amines, improving membrane permeability .

- Hydrophobic interactions : The CF₂H group increases lipophilicity (logP), favoring binding to hydrophobic protein pockets .

- Steric effects : The bulkier CF₂H group vs. CH₃ may alter conformational dynamics in target interactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms difluoromethyl group integrity (δ ~ -80 to -100 ppm), while NMR identifies bromine substitution patterns .

- X-ray Crystallography : Resolves tautomeric forms (e.g., pyrazole N-H vs. Br positioning) and crystal packing effects .

- HPLC-MS : Validates purity (>95%) and monitors degradation products under varying storage conditions .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound impact its reactivity and spectroscopic characterization?

- Methodological Answer : Pyrazole tautomerism (1H vs. 2H forms) can lead to:

- Variable NMR shifts : Protonation at N1 vs. N2 alters and chemical shifts, requiring deuterated solvents for stabilization .

- Reactivity differences : The 1H tautomer favors electrophilic substitution at the 4-position, while the 2H form may enhance nucleophilic bromine displacement .

- Mitigation strategy : Use low-temperature crystallography or DFT calculations to predict dominant tautomers in solution .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purification challenges : Column chromatography vs. recrystallization affects recovery rates. High-purity grades (>95%) require multiple solvent systems (e.g., hexane/EtOAc gradients) .

- Side reactions : Bromine may displace difluoromethyl groups under harsh conditions (e.g., excess HBr). Monitoring via TLC and optimizing stoichiometry (Br₂:substrate = 1:1) minimizes byproducts .

- Catalyst selection : FeCl₃ vs. AlCl₃ in bromination alters reaction rates and regioselectivity. Screening catalysts at 0–25°C is recommended .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use software (e.g., AutoDock Vina) to model interactions with fluorophilic enzyme pockets (e.g., CYP450 isoforms). The CF₂H group often forms van der Waals contacts with hydrophobic residues .

- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments. The bromine atom’s polarizability may influence binding kinetics .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.